Rhodanine, 3-(4-chlorophenyl)-

Description

The exact mass of the compound Rhodanine, 3-(4-chlorophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Blood Proteins - Serum Globulins - Immunoglobulins - Antibodies - Antibodies, Monoclonal - Antibodies, Monoclonal, Humanized - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rhodanine, 3-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodanine, 3-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

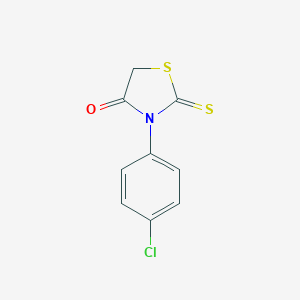

IUPAC Name |

3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQAQZBEVDDQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156494 |

Source

|

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-55-3 |

Source

|

| Record name | 3-(4-Chlorophenyl)rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF T-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(4-chlorophenyl)rhodanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Rhodanine Scaffold

The rhodanine scaffold, a five-membered heterocyclic core containing sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The versatility of the rhodanine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a particularly promising derivative, 3-(4-chlorophenyl)rhodanine, a compound of interest in drug discovery due to the influence of the chlorophenyl moiety on its lipophilicity and potential interactions with biological targets.[1]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 3-(4-chlorophenyl)rhodanine, offering valuable insights for researchers engaged in the development of novel therapeutic agents.

Synthesis of 3-(4-chlorophenyl)rhodanine: A Focus on Knoevenagel Condensation

The primary and most efficient method for synthesizing 3-(4-chlorophenyl)rhodanine and its derivatives is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, rhodanine, with a carbonyl compound, typically an aldehyde or ketone.[1] The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene group to the carbonyl carbon, followed by dehydration to yield the final product.

Reaction Rationale and Mechanistic Insight

The Knoevenagel condensation is favored for its high yields and relatively mild reaction conditions. The mechanism is initiated by a base, which abstracts a proton from the active methylene group of the rhodanine core (C-5 position), forming a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to form the stable α,β-unsaturated product, 3-(4-chlorophenyl)rhodanine. The choice of base and solvent can significantly influence the reaction rate and yield. While stronger bases can accelerate the reaction, they may also lead to unwanted side reactions. Weaker bases, such as piperidine or ammonium salts, are often preferred to maintain a balance between reactivity and selectivity.

Diagram 1: Synthetic Pathway of 3-(4-chlorophenyl)rhodanine via Knoevenagel Condensation

Sources

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-chlorophenyl)rhodanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-(4-chlorophenyl)rhodanine, a member of the privileged rhodanine heterocyclic scaffold, has emerged as a compound of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive analysis of the current understanding of its mechanism of action, with a primary focus on its anticancer properties. Synthesizing data from extensive structure-activity relationship (SAR) studies on rhodanine derivatives, this document elucidates the plausible molecular targets and cellular pathways modulated by 3-(4-chlorophenyl)rhodanine. We will delve into its role as a putative inhibitor of key signaling proteins, particularly tyrosine kinases, and its ability to induce programmed cell death. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering both a conceptual framework and practical, field-proven experimental methodologies.

Introduction: The Rhodanine Scaffold and the Significance of the 4-Chlorophenyl Moiety

The rhodanine core, a five-membered thiazolidinone ring, is a versatile scaffold in drug discovery, known to underpin compounds with a wide array of biological effects, including antimicrobial, antiviral, and anticancer activities[1][2]. The synthetic tractability of the rhodanine ring allows for systematic modifications at various positions, enabling the exploration of chemical space to optimize potency and selectivity for specific biological targets.

The subject of this guide, 3-(4-chlorophenyl)rhodanine, is characterized by the substitution of a 4-chlorophenyl group at the N-3 position of the rhodanine core. This particular substitution is of strategic importance in medicinal chemistry. The chlorophenyl group enhances the lipophilicity of the molecule, which can facilitate its passage across cellular membranes and improve its interaction with hydrophobic pockets within target proteins[1]. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic distribution within the rhodanine ring system, potentially modulating its binding affinity and reactivity.

Primary Mechanism of Action: Inhibition of Protein Tyrosine Kinases

A substantial body of evidence points towards the inhibition of protein tyrosine kinases (TKs) as a primary mechanism of action for the anticancer effects of many rhodanine derivatives[1][2][3][4][5]. Tyrosine kinases are critical components of cellular signaling pathways that regulate cell proliferation, differentiation, migration, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

While direct enzymatic inhibition data for 3-(4-chlorophenyl)rhodanine is not extensively documented in dedicated public studies, SAR studies on related rhodanine series strongly suggest its potential as a tyrosine kinase inhibitor. Molecular docking studies have further corroborated this hypothesis, predicting favorable binding of rhodanine derivatives to the ATP-binding site of tyrosine kinases such as c-Src and the Epidermal Growth Factor Receptor (EGFR)[1][2][3][4][5].

The EGFR Signaling Pathway: A Probable Target

The EGFR signaling cascade is a well-established driver of tumorigenesis. Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain, initiating a downstream signaling cascade that promotes cell growth and survival. Rhodanine derivatives have been shown to competitively inhibit ATP binding to the EGFR kinase domain, thereby blocking this signaling cascade[4][5].

Diagram: Putative Inhibition of the EGFR Signaling Pathway by 3-(4-chlorophenyl)rhodanine

Caption: Putative mechanism of EGFR signaling inhibition.

Induction of Apoptosis: A Downstream Consequence

The cytotoxic effects of 3-(4-chlorophenyl)rhodanine are likely mediated through the induction of apoptosis, or programmed cell death. This is a common outcome of inhibiting critical survival pathways, such as the one controlled by EGFR. Studies on related rhodanine derivatives have demonstrated the activation of apoptotic cascades, characterized by mitochondrial dysfunction and endoplasmic reticulum (ER) stress[6][7][8].

The Intrinsic Apoptotic Pathway

Inhibition of survival signals can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death[6].

Endoplasmic Reticulum Stress

Disruption of cellular homeostasis, including the inhibition of key signaling pathways, can lead to the accumulation of unfolded proteins in the ER, a condition known as ER stress. Prolonged ER stress activates the unfolded protein response (UPR), which, if the stress is not resolved, can trigger apoptosis[6][8].

Diagram: Proposed Induction of Apoptosis

Caption: Simplified overview of apoptosis induction pathways.

Other Potential Molecular Targets

While tyrosine kinase inhibition is a prominent hypothesis, the promiscuous nature of some rhodanine derivatives suggests that 3-(4-chlorophenyl)rhodanine may interact with other cellular targets.

Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a protein tyrosine phosphatase that is overexpressed in various metastatic cancers. Rhodanine-based compounds have been identified as inhibitors of PRL-3, suggesting a potential alternative or complementary mechanism of action for the anticancer activity of 3-(4-chlorophenyl)rhodanine[9][10].

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of 3-(4-chlorophenyl)rhodanine, a series of well-established experimental protocols should be employed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3-(4-chlorophenyl)rhodanine in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay: EGFR Tyrosine Kinase

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate, and varying concentrations of 3-(4-chlorophenyl)rhodanine in an assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based ATP detection to measure ATP consumption.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with 3-(4-chlorophenyl)rhodanine at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantitative Data Summary

While specific IC50 values for 3-(4-chlorophenyl)rhodanine are not consistently reported across the literature, studies on closely related analogs provide a basis for expected potency.

| Compound Class | Target | Reported IC50 Range | Reference |

| Rhodanine Derivatives | Various Cancer Cell Lines | Micromolar to sub-micromolar | [1][7] |

| Rhodanine-based Analogs | EGFR Tyrosine Kinase | Nanomolar to micromolar | [4][5] |

| Rhodanine Derivatives | PRL-3 Phosphatase | Micromolar | [9][10] |

Conclusion and Future Directions

The available evidence strongly suggests that 3-(4-chlorophenyl)rhodanine exerts its biological effects, particularly its anticancer activity, through the inhibition of key cellular signaling pathways, with protein tyrosine kinases being a primary target class. The induction of apoptosis is a key downstream consequence of this inhibition.

Future research should focus on:

-

Direct Target Identification: Employing techniques such as chemical proteomics to definitively identify the direct binding partners of 3-(4-chlorophenyl)rhodanine within the cell.

-

In-depth Signaling Pathway Analysis: Utilizing phosphoproteomics and Western blotting to map the specific downstream signaling events affected by the compound.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of 3-(4-chlorophenyl)rhodanine in preclinical animal models of cancer.

A thorough understanding of the precise molecular mechanisms will be instrumental in the potential development of 3-(4-chlorophenyl)rhodanine and related analogs as novel therapeutic agents.

References

- Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (URL not available)

- Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. (URL not available)

- Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (URL not available)

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

-

Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. [Link]

- Application Notes and Protocols for PRL-3 Inhibitors. (URL not available)

-

Rhodacyanine Derivative Selectively Targets Cancer Cells and Overcomes Tamoxifen Resistance. [Link]

-

Novel rhodanine derivatives induce growth inhibition followed by apoptosis. [Link]

-

Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. [Link]

- Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acet. (URL not available)

- (PDF) Cell Cytotoxicity Assay (Provided by MedChemExpress). (URL not available)

- (PDF) Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. (URL not available)

-

Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Link]

- Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (URL not available)

- Measuring Cell Viability / Cytotoxicity. (URL not available)

-

Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. [Link]

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

-

Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells. [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]

-

Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv

-

Induction of apoptosis in cancer cells by Bilberry (Vaccinium myrtillus) and the anthocyanins. [Link]

Sources

- 1. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]

- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide for the Initial Investigation of 3-(4-chlorophenyl)rhodanine as an Enzyme Inhibitor

Foreword: The Duality of the Rhodanine Scaffold

The rhodanine core, and by extension its derivative 3-(4-chlorophenyl)rhodanine, represents a privileged scaffold in medicinal chemistry. For decades, molecules incorporating this five-membered heterocyclic ring have been identified as potent hits in high-throughput screening (HTS) campaigns against a multitude of prokaryotic and eukaryotic targets.[1] The literature is replete with reports of rhodanine-based compounds exhibiting promising activities as anticancer, antimicrobial, and antiviral agents, often functioning through enzyme inhibition.[2][3] However, this promise is shadowed by a critical caveat: the rhodanine moiety is a well-documented Pan-Assay Interference Compound (PAINS).[4][5]

This guide is structured to navigate this duality. It provides a robust, scientifically-grounded framework for the initial investigation of 3-(4-chlorophenyl)rhodanine, not just as a potential inhibitor, but as a molecule that demands rigorous scrutiny to distinguish true, specific biological activity from common assay artifacts. As such, this document eschews a simple "how-to" format in favor of an integrated strategy that embeds validation and critical thinking at every stage. Our primary objective is to build a self-validating experimental narrative, ensuring that any claims of specific enzyme inhibition are built on an unshakeable foundation of evidence.

The Critical First Step: Understanding the PAINS Challenge

Before a single pipette touches a tip, it is imperative to understand why 3-(4-chlorophenyl)rhodanine's core structure can be problematic. PAINS are compounds that produce positive results in biochemical assays through non-specific mechanisms, leading to a costly and time-consuming pursuit of false leads.[6] Rhodanine-containing molecules are notorious "frequent hitters" for several reasons.[4][7]

-

Aggregation: They can form sub-micrometer aggregates that sequester and denature the target enzyme, mimicking true inhibition.

-

Reactivity: The rhodanine ring, particularly the exocyclic double bond in many derivatives, can act as a Michael acceptor, leading to non-specific, covalent modification of proteins, often via reactive cysteine residues.[6][8]

-

Assay Interference: These compounds can be colored, fluorescent, or possess redox activity, directly interfering with common assay readouts (e.g., absorbance, fluorescence).[4][7]

Therefore, the entire initial investigation must be designed as a "PAINS triage" process. The workflow below is designed not just to measure inhibition, but to systematically dismantle and disprove the most common artifactual mechanisms.

Caption: High-level workflow for investigating 3-(4-chlorophenyl)rhodanine.

Target Selection and Assay Design: An Evidence-Based Approach

The selection of an initial enzyme target for 3-(4-chlorophenyl)rhodanine should be guided by existing literature on analogous compounds. Rhodanine derivatives have been reported to inhibit a wide array of enzymes, providing a logical starting point.

| Enzyme Class | Specific Examples | Reference |

| Proteases | Anthrax lethal factor, Botulinum neurotoxin | [9] |

| Kinases | Tyrosine kinase (c-Src) | [10] |

| Metalloenzymes | Carbonic Anhydrases, Metallo-β-lactamases | [11][12] |

| Reductases | Aldose Reductase, M. tuberculosis InhA | [13] |

| Other | HIV-1 Integrase, Phosphatase of Regenerating Liver-3 (PRL-3) | [14][15] |

Causality in Assay Choice: For an initial investigation, select an enzyme with a robust, simple, and direct activity assay, preferably absorbance-based. This minimizes confounding factors. For example, a protease assay using a chromogenic substrate is preferable to a complex, multi-step cell-based assay where the mechanism of action is obscured.

Experimental Protocols: An Integrated Approach to Validation

This section details the core experimental protocols. Each phase is designed to build upon the last, incorporating self-validating controls throughout.

Phase 1: Primary Enzyme Inhibition Assay & IC50 Determination

This protocol establishes the apparent inhibitory potency of 3-(4-chlorophenyl)rhodanine.

Objective: To determine the concentration of 3-(4-chlorophenyl)rhodanine required to inhibit 50% of the target enzyme's activity (IC50).

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(4-chlorophenyl)rhodanine in 100% DMSO. Perform a serial dilution in DMSO to create a range of stock concentrations.

-

Assay Buffer Preparation: Prepare an appropriate assay buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). Crucial Note: The final concentration of DMSO in the assay well must be kept constant across all conditions (typically ≤1%) to avoid solvent-induced artifacts.

-

Reaction Mixture Assembly (96-well plate format):

-

Add assay buffer to each well.

-

Add the appropriate volume of 3-(4-chlorophenyl)rhodanine stock solution (or DMSO for the vehicle control) to achieve the desired final concentrations (e.g., a 10-point curve from 100 µM to 0.005 µM).

-

Add the target enzyme to each well at a final concentration optimized for linear reaction kinetics.

-

Incubate the enzyme-inhibitor mixture for 15-30 minutes at the optimal temperature (e.g., 25°C or 37°C). This pre-incubation step allows for the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add the enzyme's substrate (preferably a chromogenic or fluorogenic substrate) to all wells to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of the reaction is determined from the linear portion of the progress curve.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of 3-(4-chlorophenyl)rhodanine relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle)).

-

Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Phase 2: The PAINS Triage

If an IC50 value in the low micromolar range (e.g., < 20 µM) is obtained, the following triage assays are mandatory before proceeding.[13] These tests are designed to falsify the most common non-specific mechanisms.

Caption: Core experiments to differentiate true inhibition from PAINS artifacts.

Protocol 3.2.1: Aggregation Test (Detergent Sensitivity)

Causality: Aggregation-based inhibition is often disrupted by the presence of a non-ionic detergent. If the compound's apparent potency is significantly reduced in the presence of a detergent, it is likely acting as an aggregator.

-

Repeat the primary IC50 determination assay (Protocol 3.1).

-

Prepare an identical set of assay buffers, but with the addition of 0.01% (v/v) Triton X-100.

-

Compare the IC50 values obtained with and without the detergent. A significant rightward shift (>5-fold) in the IC50 curve in the presence of Triton X-100 is a strong indicator of aggregation.

Protocol 3.2.2: Assay Interference Test

Causality: This control checks if the compound itself contributes to the signal being measured.

-

Set up the assay as described in Protocol 3.1, including the full concentration range of 3-(4-chlorophenyl)rhodanine and the substrate.

-

Crucially, replace the enzyme solution with an equal volume of assay buffer.

-

Monitor the signal over time. Any signal change in the absence of the enzyme indicates direct interference by the compound with the substrate or the assay readout.

Protocol 3.2.3: Non-Specific Reactivity Test (Time-Dependence)

Causality: Non-specific, covalent inhibitors often exhibit time-dependent inhibition. Their potency increases with longer pre-incubation times as more enzyme molecules become irreversibly modified.

-

Set up multiple parallel IC50 assays (Protocol 3.1).

-

Vary the pre-incubation time of the enzyme with 3-(4-chlorophenyl)rhodanine before adding the substrate (e.g., 5 min, 30 min, 60 min, 120 min).

-

Determine the IC50 value for each pre-incubation period. A significant leftward shift in the IC50 value with increasing pre-incubation time suggests time-dependent inhibition, which may be indicative of covalent modification.

Phase 3: Preliminary Mechanism of Action (MoA) Studies

If 3-(4-chlorophenyl)rhodanine passes the PAINS triage (i.e., it is not an aggregator, does not interfere with the assay, and does not show significant time-dependence), initial MoA studies can be undertaken.

Protocol 3.3.1: Reversibility Assay (Inhibition by Dilution)

Causality: This experiment differentiates between a reversible inhibitor (which dissociates from the enzyme) and an irreversible one (which remains tightly bound or covalently attached).

-

Prepare a concentrated mixture of the target enzyme and 3-(4-chlorophenyl)rhodanine at a concentration approximately 10-20 times its IC50. Incubate for 30-60 minutes.

-

As a control, prepare an identical mixture using DMSO instead of the inhibitor.

-

Initiate the assay by rapidly diluting both the inhibited sample and the control sample 100-fold into assay buffer containing the substrate. The dilution should bring the inhibitor concentration well below its IC50.

-

Monitor enzyme activity immediately upon dilution. If the enzyme activity in the inhibitor-treated sample recovers to the level of the control, the inhibition is reversible. If activity remains suppressed, the inhibition is likely irreversible or very slow-binding.

Caption: A potential competitive inhibition mechanism for 3-(4-chlorophenyl)rhodanine.

Conclusion and Forward Path

The initial investigation of 3-(4-chlorophenyl)rhodanine as an enzyme inhibitor is a process of systematic validation. A promising result is not merely a low IC50 value, but a low IC50 value that remains stable in the presence of detergent, is independent of pre-incubation time, and is confirmed to be reversible (or characterized as intentionally irreversible). Only after passing this rigorous triage can the compound be considered a validated hit worthy of more advanced studies, such as detailed enzyme kinetics to determine the inhibition modality (e.g., competitive, non-competitive), selectivity profiling against related enzymes, and structural studies to confirm the binding mode. This methodical, integrity-driven approach is essential to confidently navigate the challenging but potentially rewarding landscape of rhodanine-based inhibitors.

References

-

Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]

-

Swain, B., Khan, A., Singh, P., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6667. [Link]

-

Forino, M., et al. (2006). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters, 16(19), 5146-5150. [Link]

-

Novak, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

-

Wikipedia. (2023). Pan-assay interference compounds. [Link]

-

de Souza, A. S., & de-Melo-Neto, O. P. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 2(1), 1-2. [Link]

-

Tomašić, T., & Peterlin Mašič, L. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629. [Link]

-

Xu, Z., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961. [Link]

-

Xu, Z., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Bentham Science Publishers. [Link]

-

Ho, Y. T., et al. (2015). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3465-3468. [Link]

-

Macia, E., et al. (2011). The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity. ACS Medicinal Chemistry Letters, 2(5), 344-348. [Link]

-

ResearchGate. (2024). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. [Link]

-

ResearchGate. (2012). (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. [Link]

-

Sciforum. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. [Link]

-

Linciano, P., et al. (2015). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Journal of Medicinal Chemistry, 58(1), 423-436. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 127-137. [Link]

-

Ferraz, D. G., et al. (2015). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 20(8), 14817-14833. [Link]

-

Swain, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6667. [Link]

-

ResearchGate. (n.d.). Inhibitory potencies of Rhodanine-phenyls with 3,4-disubstitution at R1 and miscellaneous substitutions at R2 against PfENR. [Link]

-

Wang, N., et al. (2020). Covalent Inhibitors Allosterically Block the Activation of Rho Family Proteins and Suppress Cancer Cell Invasion. Advanced Science, 7(13), 2000098. [Link]

Sources

- 1. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs | Bentham Science [eurekaselect.com]

- 4. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. Covalent Inhibitors Allosterically Block the Activation of Rho Family Proteins and Suppress Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodanine derivatives as selective protease inhibitors against bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buy Rhodanine, 3-(4-chlorophenyl)- | 13037-55-3 [smolecule.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

spectroscopic analysis of Rhodanine, 3-(4-chlorophenyl)-

Note: Assignments are based on established ranges for similar functional groups. [7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Principle & Expertise: FT-IR spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule. For Rhodanine, 3-(4-chlorophenyl)-, the most informative regions will be those corresponding to the C=O and C=S stretching vibrations, which confirm the integrity of the rhodanine core.

Experimental Protocol: FT-IR (ATR) Acquisition

-

Sample Preparation: Place a small, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is typically needed.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify and label the wavenumbers (cm⁻¹) of key absorption bands.

Data Interpretation: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~ 1720 - 1750 | C=O Stretch | Amide I band (Carbonyl) |

| ~ 1590 - 1600 | C=C Stretch | Aromatic Ring |

| ~ 1490 - 1500 | C=C Stretch | Aromatic Ring |

| ~ 1350 - 1380 | C-N Stretch | Amide/Thioamide related |

| ~ 1100 - 1250 | C=S Stretch | Thiocarbonyl |

| ~ 820 - 850 | C-H Bend | para-substituted Aromatic |

| ~ 700 - 750 | C-Cl Stretch | Aryl-Chloride |

Note: These values are derived from typical ranges for rhodanine derivatives. [7][8][9]The strong carbonyl (C=O) stretch is often the most prominent feature in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Principle & Expertise: UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals (e.g., π → π* transitions). The extensive conjugation between the 4-chlorophenyl ring and the rhodanine core results in strong absorption in the UV or near-visible region. The position of the maximum absorbance (λ_max) is sensitive to the electronic structure and solvent environment.

Experimental Protocol: UV-Vis Spectrum Acquisition

Figure 3: General workflow for UV-Vis spectroscopic analysis.

Data Interpretation: Expected UV-Vis Absorption

| Solvent | Expected λ_max (nm) | Electronic Transition |

| Acetonitrile / Ethanol | ~ 320 - 350 nm | π → π* |

Note: The exact λ_max can be influenced by solvent polarity. [10][11]This measurement is crucial for quantitative analysis (e.g., using the Beer-Lambert law) and for setting excitation wavelengths in fluorescence experiments.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Confirmation

Principle & Expertise: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough precision to confirm the exact elemental composition. Electron Ionization (EI) is a common technique that provides the molecular ion (M⁺) peak and a reproducible fragmentation pattern that can be used for structural confirmation. [12] Experimental Protocol: EI-MS Acquisition

-

Sample Preparation: Introduce a small amount of the solid or a concentrated solution in a volatile solvent (e.g., dichloromethane) into the instrument, often via a direct insertion probe. [12]2. Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

-

Data Acquisition: Acquire the mass spectrum.

-

Data Interpretation: Identify the molecular ion peak (M⁺). For this compound, the presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

Data Interpretation: Expected Mass Spectrometric Data

| Parameter | Expected Value | Significance |

| Molecular Formula | C₉H₆ClNOS₂ | --- |

| Monoisotopic Mass | 242.9579 Da | Confirms elemental composition |

| Molecular Ion (M⁺) | m/z ≈ 243 | Corresponds to ³⁵Cl isotope |

| M+2 Peak | m/z ≈ 245 | Corresponds to ³⁷Cl isotope (ratio ~3:1) |

Note: The exact mass is a critical piece of data for publication and regulatory submission, providing the highest level of confidence in the compound's identity. [13][14]

Conclusion: A Synthesis of Spectroscopic Evidence

The robust characterization of Rhodanine, 3-(4-chlorophenyl)- is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR provides the definitive structural map, FT-IR confirms the presence of key functional groups, UV-Vis elucidates the electronic properties of the conjugated system, and Mass Spectrometry provides unambiguous confirmation of the molecular formula. Adherence to these rigorous analytical protocols ensures data integrity, reproducibility, and the trustworthy foundation upon which all subsequent research and drug development efforts are built.

References

-

ResearchGate. (n.d.). FTIR spectra of Rhodamine 6G and RD. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(4'-chlorophenyl)-5-(1'-ethoxyethylidene)-rhodanine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Pd2+ fluorescent sensors based on amino and imino derivatives of rhodamine and improvement of water solubility by the formation of inclusion complexes with β-cyclodextrin. Retrieved from [Link]

-

ResearchGate. (n.d.). a FTIR spectra of rhodamine 6G, rhodamine derivative, b FTIR spectra of rhodamine, GAP, R-GAP, c standard curve of Rh-D. Retrieved from [Link]

-

Baran, J., et al. (2010). A vibrational spectroscopic investigation of rhodanine and its derivatives in the solid state. Journal of Raman Spectroscopy, 41(10), 1306-1317. Retrieved from [Link]

-

Muthu, S., et al. (2015). Synthesis and Spectroscopical Study of Rhodanine Derivative Using DFT Approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 261-72. Retrieved from [Link]

-

ResearchGate. (n.d.). A vibrational spectroscopic investigation of rhodanine and its derivatives in the solid state. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(4'-chlorophenyl)-5-(1'-hydroxypropylidene)-rhodanine. Retrieved from [Link]

-

MDPI. (n.d.). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. Retrieved from [Link]

-

Jampilek, J., et al. (2011). Synthesis and Characterization of (Z)-5-arylmethylidene-rhodanines With Photosynthesis-Inhibiting Properties. Molecules, 16(6), 5207-27. Retrieved from [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

-

PubChem. (n.d.). Rhodanine, 3-(4-chlorophenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(p-Chlorophenyl)rhodanine. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive analysis of (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4CP4MPO). Retrieved from [Link]

-

National Institutes of Health. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b]d[1][7]ioxin-6-yl)prop-2-en-1-one. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Rhodanine at BMRB. Retrieved from [Link]

-

Swamy, G. N., et al. (2013). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 5(2), 110-115. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Rhodanine. Retrieved from [Link]

-

SpectraBase. (n.d.). Rhodanine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Notre Dame. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

SciSpace. (n.d.). IR, 1H-NMR, UV-Vis and thermal studies on the Rhodamine 6G charge-transfer complexes. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy. Retrieved from [Link]

-

University of Victoria. (2016). Inert-atmosphere electron ionization mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of Rhodamine B. Retrieved from [Link]

-

SciSpace. (n.d.). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

Sources

- 1. Buy Rhodanine, 3-(4-chlorophenyl)- | 13037-55-3 [smolecule.com]

- 2. Synthesis and characterization of (Z)-5-arylmethylidene-rhodanines with photosynthesis-inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. web.uvic.ca [web.uvic.ca]

- 13. PubChemLite - Rhodanine, 3-(4-chlorophenyl)- (C9H6ClNOS2) [pubchemlite.lcsb.uni.lu]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-chlorophenyl)rhodanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-(4-chlorophenyl)rhodanine, a heterocyclic compound of significant interest in medicinal chemistry. Rhodanine and its derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a 4-chlorophenyl substituent to the rhodanine core at the N-3 position enhances its lipophilicity and modulates its interaction with biological targets.[3] This guide delves into the synthesis, spectroscopic profile, structural features, and solubility of 3-(4-chlorophenyl)rhodanine, offering field-proven insights and detailed experimental protocols to support researchers in their drug development endeavors.

Introduction: The Significance of the Rhodanine Scaffold

Rhodanines (2-thioxo-1,3-thiazolidin-4-ones) are a class of five-membered heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[4] Their versatile structure allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities.[2] The rhodanine core is a key feature in several approved drugs, highlighting its clinical relevance. The derivatization of the rhodanine ring is a common strategy to develop potent and selective modulators of enzymes and receptors.[1]

The subject of this guide, 3-(4-chlorophenyl)rhodanine, incorporates a lipophilic chlorophenyl group which can significantly influence its biological activity and pharmacokinetic properties.[3] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its rational design and development as a potential therapeutic agent.

Synthesis and Purification

The most prevalent and efficient method for the synthesis of N-substituted rhodanine derivatives is through the condensation of an amine with carbon disulfide and an α-haloacetic acid, followed by intramolecular cyclization. For 3-(4-chlorophenyl)rhodanine, a common synthetic approach involves the reaction of 4-chloroaniline with carbon disulfide and chloroacetic acid.

Synthetic Pathway: A Mechanistic Overview

The synthesis of 3-(4-chlorophenyl)rhodanine can be conceptualized as a one-pot, three-component reaction. The process is initiated by the nucleophilic attack of 4-chloroaniline on carbon disulfide to form a dithiocarbamate intermediate. This intermediate then reacts with chloroacetic acid. Subsequent intramolecular cyclization via condensation leads to the formation of the 3-(4-chlorophenyl)rhodanine ring.

Below is a diagram illustrating the synthetic pathway.

Caption: Synthetic pathway for 3-(4-chlorophenyl)rhodanine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield.

Materials:

-

4-chloroaniline

-

Carbon disulfide (CS₂)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Deionized water

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 4-chloroaniline (1 equivalent) in ethanol.

-

Formation of Dithiocarbamate: Cool the solution in an ice bath. Add a solution of sodium hydroxide (1 equivalent) in water, followed by the dropwise addition of carbon disulfide (1.1 equivalents) while maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours.

-

Addition of Chloroacetic Acid: To the resulting solution, add a solution of chloroacetic acid (1 equivalent) and sodium hydroxide (1 equivalent) in water dropwise, ensuring the temperature remains below 20 °C.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the crude product.

-

Purification: Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum. Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 3-(4-chlorophenyl)rhodanine.

Physicochemical Characterization

A thorough physicochemical characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-(4-chlorophenyl)rhodanine is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring and the methylene protons of the rhodanine ring. The aromatic protons will likely appear as two doublets in the range of 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The methylene protons of the rhodanine ring are expected to appear as a singlet at approximately 4.0-4.5 ppm.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework. Key expected signals include the carbonyl carbon (C=O) around 170-175 ppm, the thiocarbonyl carbon (C=S) in the range of 190-200 ppm, the methylene carbon of the rhodanine ring at approximately 35-40 ppm, and the aromatic carbons between 120-140 ppm.

Table 1: Predicted NMR Spectroscopic Data for 3-(4-chlorophenyl)rhodanine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.40 - 7.60 | d | 2H, Aromatic (ortho to Cl) |

| ¹H | 7.20 - 7.40 | d | 2H, Aromatic (meta to Cl) |

| ¹H | 4.30 - 4.50 | s | 2H, CH₂ of rhodanine ring |

| ¹³C | 195 - 205 | - | C=S |

| ¹³C | 170 - 175 | - | C=O |

| ¹³C | 135 - 140 | - | Aromatic C (ipso to N) |

| ¹³C | 133 - 138 | - | Aromatic C (ipso to Cl) |

| ¹³C | 128 - 132 | - | Aromatic CH (ortho to Cl) |

| ¹³C | 125 - 129 | - | Aromatic CH (meta to Cl) |

| ¹³C | 35 - 40 | - | CH₂ of rhodanine ring |

Note: Predicted values are based on known chemical shifts for similar structures and general principles of NMR spectroscopy.[5][6]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-chlorophenyl)rhodanine is expected to show characteristic absorption bands for the carbonyl (C=O) and thiocarbonyl (C=S) groups, as well as the aromatic C-H and C=C bonds.

Table 2: Expected IR Absorption Bands for 3-(4-chlorophenyl)rhodanine

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | 1700 - 1750 | Strong |

| C=S (Thioamide) | 1200 - 1250 | Medium to Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-N | 1300 - 1400 | Medium |

| C-Cl | 700 - 850 | Strong |

Note: The interpretation of IR spectra involves analyzing the combination of bands to confirm the overall structure.[7][8]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-chlorophenyl)rhodanine (C₉H₆ClNOS₂), the expected molecular weight is approximately 243.73 g/mol .[9] The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak at M+2 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.

Expected Fragmentation Pattern:

The fragmentation of 3-(4-chlorophenyl)rhodanine under electron ionization is likely to involve the cleavage of the rhodanine ring and the loss of small neutral molecules such as CO, CS, or CH₂S. The chlorophenyl cation would be a stable and prominent fragment.

Caption: Plausible mass spectrometry fragmentation pathway.[10][11]

Crystallographic Data

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. The presence of the chlorophenyl group makes 3-(4-chlorophenyl)rhodanine a relatively nonpolar molecule.

Table 3: Predicted Solubility of 3-(4-chlorophenyl)rhodanine

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly soluble | The hydrophobic chlorophenyl group and the overall nonpolar nature of the molecule limit its solubility in water. |

| Ethanol | Soluble | Ethanol is a polar protic solvent that can interact with the polar groups of the rhodanine ring. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent. |

| Dichloromethane | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Acetone | Soluble | A polar aprotic solvent. |

| Dimethyl sulfoxide (DMSO) | Very soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Very soluble | Another highly polar aprotic solvent. |

| Hexane | Sparingly soluble | A nonpolar solvent with limited ability to solvate the polar rhodanine core. |

Note: These are general predictions. Experimental determination is necessary for quantitative solubility data.[14][15][16]

Biological and Pharmacological Context

3-(4-chlorophenyl)rhodanine and its analogs have been investigated for a variety of biological activities. The rhodanine scaffold has been identified as a frequent hit in high-throughput screening campaigns.[1]

-

Enzyme Inhibition: Rhodanine derivatives are known to inhibit various enzymes, and the 4-chlorophenyl substituent can enhance these interactions.[3]

-

Antimicrobial Activity: Studies have shown that rhodanine derivatives possess antibacterial and antifungal properties.[2]

-

Anticancer Activity: The cytotoxic effects of rhodanine derivatives against various cancer cell lines have been reported.

Conclusion

This technical guide has provided a detailed examination of the physicochemical characteristics of 3-(4-chlorophenyl)rhodanine. From its synthesis and purification to its comprehensive spectroscopic and structural analysis, the information presented herein serves as a valuable resource for researchers in the field of drug discovery and development. The insights into its properties will aid in the rational design of novel rhodanine-based therapeutic agents with improved efficacy and pharmacokinetic profiles. Further experimental validation of the predicted data is encouraged to build a more complete understanding of this promising molecule.

References

-

PrepChem. (n.d.). Synthesis of 3-(4'-chlorophenyl)-5-(1'-ethoxyethylidene)-rhodanine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

- Tomasič, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(13), 1596–1629.

-

ResearchGate. (n.d.). The selected physicochemical properties predicted for the studied rhodanine derivatives... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation... Retrieved from [Link]

- Guerraoui, A., et al. (2023). A Rhodanine Derivative as a Potential Antibacterial and Anticancer Agent: Crystal Structure, Spectral Characterization, DFT Calculations, Hirshfeld Surface Analysis, in Silico Molecular Docking and ADMET Studies. Journal of Molecular Structure, 1280, 135025.

-

Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask... Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Studies of the Chemical Reactivity of a Series of Rhodanine Derivatives by Approaches to Quantum Chemistry. Retrieved from [Link]

-

PubMed. (2022). Characterization of rhodanine derivatives as potential disease-modifying drugs for experimental mouse osteoarthritis. Retrieved from [Link]

-

MDPI. (n.d.). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR spectra of the black color former... Retrieved from [Link]

-

PubChem. (n.d.). Rhodanine, 3-(4-chlorophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Rhodanine, 3-(p-chlorophenyl)-5-methyl-. Retrieved from [Link]

-

BMRB. (n.d.). bmse000840 Rhodanine. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Rhodanine. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

MDPI. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(p-Chlorophenyl)rhodanine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

MDPI. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Retrieved from [Link]

-

MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Rhodanine, 3-(4-chlorophenyl)- | 13037-55-3 [smolecule.com]

- 4. Studies of the Chemical Reactivity of a Series of Rhodanine Derivatives by Approaches to Quantum Chemistry [scirp.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. compoundchem.com [compoundchem.com]

- 7. scispace.com [scispace.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. growingscience.com [growingscience.com]

- 13. mdpi.com [mdpi.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. 溶剂混溶性表 [sigmaaldrich.com]

exploring the pharmacophore of 3-(4-chlorophenyl)rhodanine

An In-depth Technical Guide to the Pharmacophore of 3-(4-chlorophenyl)rhodanine

Authored by: A Senior Application Scientist

Abstract

The rhodanine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, 3-(4-chlorophenyl)rhodanine has emerged as a critical starting point for the development of potent inhibitors against various enzymatic and cellular targets. This technical guide provides an in-depth exploration of the pharmacophore of 3-(4-chlorophenyl)rhodanine, synthesizing data from structure-activity relationship (SAR) studies, computational modeling, and X-ray crystallography. We will dissect the key structural motifs essential for its inhibitory activity, discuss the rationale behind analog design, and provide detailed experimental protocols for the synthesis and evaluation of novel derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the rhodanine scaffold.

Introduction: The Rhodanine Scaffold in Drug Discovery

Rhodanine, a 2-thioxo-4-thiazolidinone core, represents a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities. The synthetic tractability of the rhodanine ring, with three key positions for chemical modification (N-3, C-2, and C-5), allows for the generation of vast chemical libraries for high-throughput screening and lead optimization.

The 3-(4-chlorophenyl)rhodanine moiety, in particular, has been identified as a recurring structural feature in a number of potent and selective inhibitors of various enzymes. The presence of the 4-chlorophenyl group at the N-3 position is often crucial for achieving high affinity and selectivity, making this scaffold a subject of intense investigation. This guide will focus on elucidating the specific pharmacophoric elements of this core structure.

The Core Pharmacophore of 3-(4-chlorophenyl)rhodanine

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pharmacophore of 3-(4-chlorophenyl)rhodanine can be deconstructed into several key features that contribute to its biological activity.

The Rhodanine Core: A Hydrogen Bond Acceptor and Hydrophobic Center

The rhodanine ring itself serves as a central scaffold, presenting key interaction points to the biological target. The carbonyl group at the C-4 position and the thiocarbonyl group at the C-2 position are potent hydrogen bond acceptors. These interactions are often critical for anchoring the molecule within the active site of an enzyme. Furthermore, the heterocyclic ring system contributes to the overall hydrophobicity of the molecule, facilitating its entry into hydrophobic pockets of target proteins.

The N-3 Substituted 4-Chlorophenyl Group: A Key Recognition Element

The 4-chlorophenyl group at the N-3 position is a defining feature of this pharmacophore and plays a multifaceted role in molecular recognition:

-

Hydrophobic Interactions: The phenyl ring engages in hydrophobic and van der Waals interactions with nonpolar residues in the active site.

-

Halogen Bonding: The chlorine atom at the para position is a crucial feature. It can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair of electrons on a nitrogen or sulfur atom. This interaction can significantly enhance binding affinity and selectivity.

-

Steric Confinement: The size and orientation of the 4-chlorophenyl group can provide the necessary steric bulk to orient the molecule correctly within the binding pocket, maximizing other favorable interactions.

The C-5 Position: The Gateway to Selectivity and Potency

The C-5 position of the rhodanine ring is the most common site for modification to achieve target selectivity and enhance potency. This position is typically substituted with a benzylidene or a related unsaturated moiety, which extends into a solvent-exposed region or a specific sub-pocket of the target protein. The nature of the substituent at this position dictates the specific biological activity of the derivative.

For instance, the introduction of various substituted benzylidene groups at the C-5 position has led to the discovery of potent inhibitors of enzymes such as PTP1B, a key regulator in insulin signaling, and various bacterial enzymes. The electronic properties and substitution pattern of the aromatic ring at this position are critical for fine-tuning the inhibitory activity.

Visualizing the Pharmacophore: A Conceptual Model

To better understand the spatial arrangement of these key features, a pharmacophore model is essential. The following diagram, generated using Graphviz, illustrates the core pharmacophoric elements of 3-(4-chlorophenyl)rhodanine-based inhibitors.

A Technical Guide to the Discovery and Bioactivity of 3-(4-chlorophenyl)rhodanine

Abstract

The rhodanine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its core role in compounds exhibiting a vast array of biological activities.[1][2][3][4][5] This guide provides an in-depth technical exploration of a specific, potent derivative: 3-(4-chlorophenyl)rhodanine. We will dissect its discovery, from chemical synthesis and characterization to its multifaceted bioactivity profile. This document navigates the compound's mechanisms of action, details the critical experimental protocols used for its evaluation, and synthesizes the findings into a coherent narrative for researchers, scientists, and drug development professionals. The aim is to provide not just a summary of what is known, but to illuminate the scientific rationale behind the discovery process, offering a robust foundation for future research and development.

The Rhodanine Scaffold: A Privileged Platform in Drug Discovery

The 2-thioxothiazolidin-4-one, or rhodanine, core is a five-membered heterocyclic motif that has consistently emerged as a fruitful starting point in high-throughput screening campaigns.[3][4] Its derivatives have been investigated and developed as antimicrobial, antiviral, anticancer, antidiabetic, and anti-inflammatory agents.[6][7][8][9][10][11][12] The scaffold's utility is rooted in several key features:

-

Synthetic Tractability: The rhodanine ring can be readily synthesized and, more importantly, functionalized at multiple positions (primarily N-3 and C-5), allowing for the systematic exploration of chemical space to optimize biological activity.[9]

-

Bioisosteric Potential: It can act as a bioisostere for other important functional groups, enabling it to interact with a diverse range of biological targets.

-

Hydrogen Bonding Capability: The core structure contains hydrogen bond donors and acceptors, facilitating critical interactions within enzyme active sites or receptor binding pockets.[13]

The subject of this guide, 3-(4-chlorophenyl)rhodanine , features a key substitution at the N-3 position. The introduction of a 4-chlorophenyl group significantly modulates the molecule's properties, particularly its lipophilicity, which enhances its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[14]

Synthesis and Structural Elucidation

The synthesis of N-aryl rhodanines like 3-(4-chlorophenyl)rhodanine can be achieved through several established routes.[15][16][17] A straightforward and atom-economical approach involves the acid-catalyzed cyclization of a substituted thiourea with thioglycolic acid.[15][17] This method provides a direct pathway to the desired N-3 substituted rhodanine core.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)rhodanine

This protocol is a representative procedure based on established methods for N-aryl rhodanine synthesis.[17]

Rationale: The reaction proceeds via an initial formation of an S-acylated intermediate from thioglycolic acid and the thiourea, followed by an intramolecular cyclization with the elimination of water, catalyzed by a strong acid, to form the stable five-membered rhodanine ring. Toluene is chosen as the solvent to facilitate the removal of water via azeotropic distillation at reflux temperatures, driving the reaction to completion.

Step-by-Step Methodology:

-

Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-chlorophenyl)thiourea (10 mmol, 1.87 g) and thioglycolic acid (10 mmol, 0.92 g, 0.7 mL).

-

Solvent and Catalyst Addition: Add 20 mL of toluene to the flask, followed by the careful addition of concentrated hydrochloric acid (12 mmol, ~1 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. The reaction is typically complete within 8-10 hours.

-

Work-up: After cooling to room temperature, quench the reaction by adding 30 mL of distilled water. Transfer the mixture to a separatory funnel and extract the aqueous phase with toluene (2 x 20 mL).

-

Purification: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

Final Product Isolation: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 3-(4-chlorophenyl)rhodanine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular formula is C₉H₆ClNOS₂ with a monoisotopic mass of approximately 242.9579 Da.[18]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of 3-(4-chlorophenyl)rhodanine.

Unraveling the Mechanism: A Multi-Target Inhibitor

Rhodanine derivatives are frequently identified as multi-target agents, a characteristic that can be both an advantage (broad-spectrum activity) and a challenge (potential for off-target effects).[1][3][4] 3-(4-chlorophenyl)rhodanine and its close analogs exert their biological effects primarily through the inhibition of key enzymes essential for pathogen survival or cancer cell proliferation.

Key Molecular Targets:

-

Enoyl-Acyl Carrier Protein Reductase (InhA): This is a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis. Inhibition of InhA disrupts the formation of mycolic acids, which are essential components of the mycobacterial cell wall. 3-(4-chlorophenyl)rhodanine derivatives have shown potent inhibitory activity against InhA, with some reporting IC₅₀ values as low as 2.7 µM.[14][19]

-

Aldose Reductase (ALR2): An enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation contributes to diabetic complications. Epalrestat, a marketed drug for diabetic neuropathy, is a rhodanine derivative, and 3-(4-chlorophenyl)rhodanine has also been identified as a selective inhibitor of ALR2.[7][14]

-

Other Enzymes: Studies have also implicated rhodanine derivatives, including 3-(4-chlorophenyl)rhodanine, as inhibitors of HIV-1 integrase, bacterial DNA Gyrase B, and various phosphatases, highlighting the scaffold's versatility.[14][19]